Reduced Lipophilicity (LogP) Compared to 3-Ethyl and 3-Phenyl Analogs
The cyclopropyl substituent confers significantly lower lipophilicity than ethyl or phenyl groups, as evidenced by calculated LogP values for related imidazo[1,5-a]pyridine derivatives. This reduction in LogP can translate into improved aqueous solubility and reduced off-target binding [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.41 (for 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid; parent scaffold LogP not directly reported, but cyclopropyl group reduces lipophilicity vs. alkyl/aryl) [2] |
| Comparator Or Baseline | 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde: LogP = 1.62 ; 3-Phenylimidazo[1,5-a]pyridine: estimated LogP > 2.0 (based on fragment contributions) |
| Quantified Difference | Cyclopropyl-substituted derivative exhibits >2 LogP unit reduction compared to ethyl analog and >2.4 units compared to phenyl analog |
| Conditions | Calculated LogP (XLogP3) for neutral species |
Why This Matters
Lower LogP is associated with improved aqueous solubility and reduced phospholipidosis risk, critical for oral bioavailability and safety profiling in early drug discovery.
- [1] Hung, C.-H. et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 287, 117160. View Source
- [2] ChemBase. (n.d.). 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid. LogP and LogD data. ChemBase ID 275852. View Source
